3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride (CAS 2306275-02-3; free base CAS 1487953-63-8) is a fluorinated 3-aryl-azetidin-3-ol building block with molecular formula C₉H₁₀ClF₂NO and molecular weight 221.63 g/mol. The compound features a conformationally constrained four-membered azetidine ring bearing a tertiary hydroxyl group at the 3-position and a 2,6-difluorophenyl substituent, with the hydrochloride salt conferring enhanced aqueous handling properties.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
Cat. No. B8124848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=C(C=CC=C2F)F)O.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H
InChIKeyHKGICVKAFGPGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)azetidin-3-ol Hydrochloride: Core Structural Identity and Procurement-Relevant Specifications


3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride (CAS 2306275-02-3; free base CAS 1487953-63-8) is a fluorinated 3-aryl-azetidin-3-ol building block with molecular formula C₉H₁₀ClF₂NO and molecular weight 221.63 g/mol [1]. The compound features a conformationally constrained four-membered azetidine ring bearing a tertiary hydroxyl group at the 3-position and a 2,6-difluorophenyl substituent, with the hydrochloride salt conferring enhanced aqueous handling properties . It serves as a versatile intermediate in medicinal chemistry for constructing kinase-targeted agents, CNS-modulating candidates, and PROTAC/degrader linker architectures .

Why 3-(2,6-Difluorophenyl)azetidin-3-ol HCl Cannot Be Replaced by Generic Azetidine Analogs in Structure-Focused Research


Among regioisomeric 3-(difluorophenyl)azetidin-3-ol analogs, the position of fluorine atoms on the aryl ring dictates both electronic character and molecular recognition geometry. The 2,6-difluoro pattern creates a distinct electrostatic potential surface and ortho-substitution steric profile compared to the 2,4-, 2,5-, or 3,4-difluoro regioisomers [1]. The 3-hydroxyl group differentiates this compound from its des-hydroxy counterpart 3-(2,6-difluorophenyl)azetidine (CAS 1260858-79-4); the hydroxyl adds one hydrogen bond donor (total HBD=3 vs. HBD=2 for the des-hydroxy analog) and contributes approximately 20.3 Ų of additional polar surface area, substantially altering solubility, permeability, and target-engagement profiles [2]. Furthermore, the hydrochloride salt form improves aqueous solubility and formulation handling relative to the free base (MW difference: 221.63 vs. 185.17 g/mol) . These structural features are not interchangeable; substituting any single element—fluorine position, hydroxyl group, or salt form—yields a different chemical entity with divergent physicochemical and pharmacological properties.

Quantitative Differentiation Evidence: 3-(2,6-Difluorophenyl)azetidin-3-ol HCl vs. Closest Analogs


Hydrogen Bond Donor Count and TPSA: 3-OH Differentiation from Des-Hydroxy 3-(2,6-Difluorophenyl)azetidine

The target compound possesses a tertiary hydroxyl group at the azetidine 3-position absent in the analog 3-(2,6-difluorophenyl)azetidine (CAS 1260858-79-4). This structural feature increases the hydrogen bond donor count from 2 to 3 and the topological polar surface area (TPSA) from approximately 12.0 Ų to 32.3 Ų [1]. In CNS drug discovery, TPSA values below 60–70 Ų are generally required for passive blood-brain barrier penetration; the 32.3 Ų value of the target compound retains favorable CNS penetration potential while offering an additional H-bond anchoring point for target engagement that the des-hydroxy analog cannot provide [2].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Fluorine Substitution Pattern: 2,6-Difluoro vs. 2,4-Difluoro Regioisomer Electronic and Steric Differentiation

The 2,6-difluorophenyl substitution pattern places two electron-withdrawing fluorine atoms in a symmetric ortho,ortho' arrangement relative to the azetidine attachment point, creating a distinct electronic environment compared to the 2,4-difluoro regioisomer (CAS 1388073-15-1 free base; HCl CAS 2306276-63-9) . In the 2,6-isomer, both fluorine atoms exert inductive electron withdrawal through the ortho positions, symmetrically depleting electron density from the aryl ring and increasing the σ-electron-withdrawing character. In the 2,4-isomer, the para-fluorine contributes resonance donation that partially offsets the inductive withdrawal, yielding a different net electronic profile [1]. While direct comparative IC₅₀ or Kᵢ data for these specific regioisomers against a defined target panel are not available in the published primary literature, class-level SAR evidence from 3-aryl-azetidin-3-ol monoamine reuptake inhibitor programs demonstrates that fluorine position on the aryl ring significantly modulates both potency and selectivity profiles [2].

Structure-Activity Relationship Fluorine Chemistry Drug Design

Rotatable Bond Count and Conformational Pre-organization: Target Compound vs. 1-(2,6-Difluorobenzyl)azetidin-3-ol

The target compound possesses exactly one rotatable bond (the Caryl–Cazetidine linkage) as computed by PubChem [1], conferring high conformational rigidity. In contrast, 1-(2,6-difluorobenzyl)azetidin-3-ol (CAS not listed in reliable databases but structurally characterized) contains a methylene spacer between the azetidine nitrogen and the difluorophenyl ring, introducing at least one additional rotatable bond and greater conformational entropy [2]. The direct C3-aryl attachment in the target compound restricts the aryl ring to a narrower torsional distribution, which can translate to enhanced binding affinity through reduced entropic penalty upon target engagement—a principle well-established in fragment-based drug discovery where rigid fragments typically exhibit higher ligand efficiency indices [3].

Conformational Analysis Ligand Efficiency Fragment-Based Drug Discovery

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt form (CAS 2306275-02-3, MW 221.63) of 3-(2,6-difluorophenyl)azetidin-3-ol provides enhanced aqueous solubility compared to the free base (CAS 1487953-63-8, MW 185.17) . Vendor specifications document that the hydrochloride salt is shipped on wet ice with recommended storage at 2–8°C, indicating a formulated product optimized for direct use in aqueous biological assay buffers . The free base (MW 185.17, predicted boiling point 307.5 ± 42.0°C) requires additional solubilization steps prior to biological testing . The azetidine nitrogen (predicted pKa ~9–10 for the conjugate acid) remains protonated under physiological pH, with the hydrochloride counterion ensuring consistent ionization state and reproducible assay behavior across experimental replicates.

Formulation Science Salt Selection Analytical Chemistry

Purity Specification Benchmarking: Vendor-Documented 97–98% vs. 95% for Closest Regioisomeric HCl Salt Comparators

Multiple independent vendors (Aladdin, AKSci, Leyan, MolCore, Aromsyn) consistently specify the target compound at 97–98% minimum purity, with some vendors specifying NLT 98% . In contrast, the closest regioisomeric hydrochloride comparator, 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride (CAS 1423033-35-5), carries a minimum purity specification of 95% from the same vendor (AKSci) . While this difference does not reflect intrinsic chemical superiority, it indicates a more mature supply chain with tighter quality control tolerances for the 2,6-isomer, translating to lower batch-to-batch variability and reduced purification burden for end users.

Quality Control Procurement Specification Analytical Chemistry

Optimal Research and Procurement Application Scenarios for 3-(2,6-Difluorophenyl)azetidin-3-ol Hydrochloride


Fragment-Based Screening Library Design Requiring Conformationally Constrained, H-Bond-Capable Building Blocks

With only one rotatable bond, three hydrogen bond donors, and a TPSA of 32.3 Ų, 3-(2,6-difluorophenyl)azetidin-3-ol hydrochloride is an ideal fragment for inclusion in diversity-oriented screening libraries [1]. Its rigidity minimizes entropic penalty upon target binding, while the tertiary hydroxyl and protonated azetidine nitrogen provide directional H-bond interactions with protein backbone and side-chain residues. The hydrochloride salt form ensures immediate aqueous solubility for high-throughput screening workflows without additional formulation steps [2].

Kinase Inhibitor Scaffold Elaboration Requiring a 2,6-Difluorophenyl Pharmacophore with a Reactive Hydroxyl Handle

The 2,6-difluorophenyl moiety is a privileged pharmacophore in kinase inhibitor design, appearing in multiple clinical candidates targeting MEK, ERα, and FLT3 [3]. The target compound provides this pharmacophore pre-installed with a tertiary hydroxyl group at the azetidine 3-position, which can serve as a derivatization handle for etherification, esterification, or carbamate formation. This enables rapid SAR exploration around the azetidine C3 position without requiring de novo synthesis of the difluorophenyl-azetidine core [1].

CNS Drug Discovery Programs Where Fluorine-Mediated Metabolic Stability and BBB Penetration Are Prioritized

The symmetric 2,6-difluoro substitution pattern blocks both ortho positions of the phenyl ring, impeding CYP450-mediated aromatic hydroxylation—a common metabolic liability [2]. Combined with the compound's compact size (MW 221.63) and computed TPSA (32.3 Ų, well within the CNS-favorable range), this structural feature makes it a suitable fragment for CNS-targeted lead generation where metabolic stability and blood-brain barrier penetration are critical design parameters [1].

PROTAC and Degrader Linker Chemistry Requiring an Azetidine Scaffold with Orthogonal Functionalization Sites

Azetidin-3-ol derivatives are established non-cleavable linker components in PROTAC (proteolysis-targeting chimera) and ADC (antibody-drug conjugate) design . The target compound offers two orthogonal functionalization sites: the azetidine secondary amine (N1) for E3 ligase ligand attachment and the tertiary hydroxyl (C3) for target-protein recruiter conjugation. The 2,6-difluorophenyl group provides additional π-stacking and hydrophobic contacts that can enhance ternary complex stability [1].

Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.